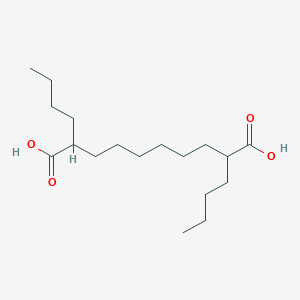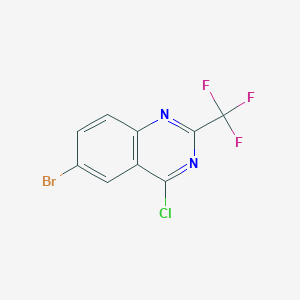
6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline
Übersicht
Beschreibung
6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C9H3BrClF3N2 . It has a molecular weight of 311.48 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C9H3BrClF3N2/c10-4-1-2-6-5(3-4)7(11)16-8(15-6)9(12,13)14/h1-3H . The compound has a complexity of 264 and a topological polar surface area of 25.8 Ų .Physical And Chemical Properties Analysis
The compound has a molecular weight of 311.48 g/mol and an XLogP3-AA of 4.1 . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 0 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 309.91202 g/mol .Wissenschaftliche Forschungsanwendungen
Antitumor Activity and EGFR Inhibition
Research on derivatives of 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline has shown promising results in the field of oncology. A notable study demonstrated the preparation of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives as potential irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These inhibitors exhibited enhanced antitumor activity due to their interaction with the target enzymes, showing excellent oral activity in a human epidermoid carcinoma model in nude mice (H. Tsou et al., 2001). Another study focused on the design and synthesis of new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents, highlighting the therapeutic potential of these compounds against cancer cell lines (Heba Abdelrasheed Allam et al., 2020).
Antibacterial Applications
Studies have also explored the synthesis of 6-Bromo-2,3-disubstituted 4(3H)-Quinazolinones and their Thiones, demonstrating considerable antibacterial efficiency. This indicates the potential use of these compounds in developing new antibacterial agents (M. Z. A. Badr et al., 1980).
Photophysical Properties and Material Science
The photophysical properties of polycarbo-substituted quinazolines derived from 2-Aryl-4-chloro-6-iodoquinazolines have been studied for their potential application in material science. The research evaluates the reactivity of these compounds towards palladium-catalyzed cross-coupling reactions and their electronic absorption and emission properties, suggesting applications in the development of novel materials with specific optical properties (M. Mphahlele et al., 2015).
Antimicrobial and Anticoccidial Applications
Further research into the synthesis and biological evaluation of new 2-pyridylquinazoline derivatives, including 6-Bromo-4-chloro-2-(pyridin-4-yl)quinazoline, has shown selective antibacterial activity against Gram-positive bacteria. This underscores the versatility of this compound derivatives in the development of new antimicrobial agents (A. F. Eweas et al., 2021). Additionally, the intermediate 7-Bromo-6-chloro-4(3H)-quinazolinone, important in the synthesis of the anticoccidial drug halofuginone, highlights the compound's significance in veterinary medicine (Hua Lan-ying, 2009).
Eigenschaften
IUPAC Name |
6-bromo-4-chloro-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF3N2/c10-4-1-2-6-5(3-4)7(11)16-8(15-6)9(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFWFSWPWLDAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588153 | |
| Record name | 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887592-29-2 | |
| Record name | 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


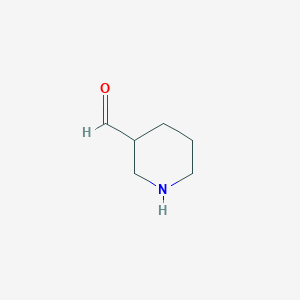






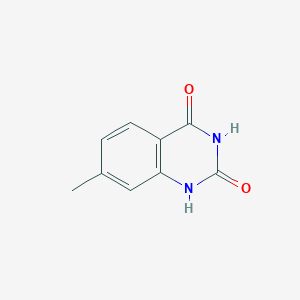



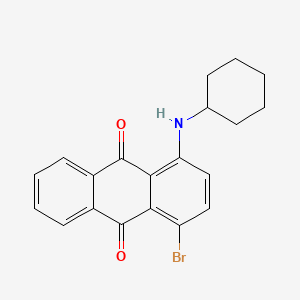
![3-Oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1602250.png)
